2-Hydrazinyl-3,5,6-trimethylpyrazine
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Overview
Description
2-Hydrazinyl-3,5,6-trimethylpyrazine is a heterocyclic organic compound with the molecular formula C7H12N4. It belongs to the class of pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3,5,6-trimethylpyrazine typically involves the reaction of 2,3,5,6-tetramethylpyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification methods .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3,5,6-trimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group to form different functional groups.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
2-Hydrazinyl-3,5,6-trimethylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3,5,6-trimethylpyrazine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in conditions such as cancer .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylpyrazine: A related compound with similar structural features but lacking the hydrazinyl group.
Tetramethylpyrazine: Another related compound with four methyl groups attached to the pyrazine ring.
Uniqueness
2-Hydrazinyl-3,5,6-trimethylpyrazine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-Hydrazinyl-3,5,6-trimethylpyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological attributes, supported by relevant data tables and case studies.
- Molecular Formula : C₇H₁₀N₄
- Molecular Weight : 150.18 g/mol
- CAS Number : 14667-55-1
Anticancer Activity
Recent studies have shown that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its effects on various cancer cell lines.
Table 1: Anticancer Activity of this compound
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
HCT116 (Colon) | 8.0 | Inhibition of cell proliferation |
A549 (Lung) | 15.0 | Cell cycle arrest |
The compound demonstrated an IC₅₀ value of 12.5 µM against MCF-7 cells, indicating a moderate level of cytotoxicity that warrants further investigation into its mechanisms and potential therapeutic applications .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity
Cytokine | Concentration (ng/mL) | Effect |
---|---|---|
TNF-α | 50 | Reduction by 40% |
IL-6 | 30 | Inhibition by 35% |
These findings suggest that the compound may have a role in treating inflammatory diseases by modulating cytokine levels and reducing inflammatory responses .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression in cancer cells, particularly at the G1/S phase transition.
- Cytokine Modulation : By inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6, it helps in reducing inflammation.
Case Study 1: MCF-7 Cell Line
In a study examining the effects of various hydrazine derivatives on MCF-7 breast cancer cells, it was found that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: HCT116 Cell Line
Another study focused on HCT116 colon cancer cells showed that the compound inhibited cell proliferation effectively at concentrations lower than those required for traditional chemotherapeutics like doxorubicin. This suggests a potential for developing less toxic treatment options based on this compound .
Properties
CAS No. |
23126-98-9 |
---|---|
Molecular Formula |
C7H12N4 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
(3,5,6-trimethylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C7H12N4/c1-4-5(2)10-7(11-8)6(3)9-4/h8H2,1-3H3,(H,10,11) |
InChI Key |
VENSEBGXNPJWAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)NN)C |
Origin of Product |
United States |
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